(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Overview
Description
(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two ethoxy groups at the 6 and 7 positions and a methanol group attached to the tetrahydro-isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline.
Reduction: The intermediate is then subjected to reduction reactions to introduce the methanol group at the 1-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification Techniques: Industrial purification techniques such as distillation, crystallization, and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the ethoxy groups or the methanol group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
- (6,7-Diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)acetonitrile
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-acetic acid
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the isoquinoline core. For example, (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol has methoxy groups instead of ethoxy groups.
- Chemical Properties: These structural differences lead to variations in chemical properties such as solubility, reactivity, and stability.
- Applications: The unique structure of (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol makes it suitable for specific applications that may not be feasible with similar compounds.
Properties
IUPAC Name |
(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-17-13-7-10-5-6-15-12(9-16)11(10)8-14(13)18-4-2/h7-8,12,15-16H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQAWCGRYSDGHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)CO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588762 | |
Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955287-46-4 | |
Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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